

Spectroscopic Characterization of N-(3aminopyridin-4-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-(3-aminopyridin-4-yl)benzamide	
Cat. No.:	B2454688	Get Quote

Disclaimer: Experimental spectroscopic data for **N-(3-aminopyridin-4-yl)benzamide** is not currently available in the public domain. The data presented in this guide are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These predictions are intended to provide a reference for researchers and may differ from experimental values.

Introduction

N-(3-aminopyridin-4-yl)benzamide is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. The benzamide and aminopyridine moieties are common pharmacophores. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the target compound. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, and MS) for **N-(3-aminopyridin-4-yl)benzamide** and outlines general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-(3-aminopyridin-4-yl)benzamide**.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~9.8 - 10.2	S	1H	Amide N-H
~8.1 - 8.3	m	2H	Benzamide ortho- protons
~7.9 - 8.0	d	1H	Pyridine H-2
~7.7 - 7.8	d	1H	Pyridine H-6
~7.5 - 7.6	m	3H	Benzamide meta- & para-protons
~6.8 - 7.0	d	1H	Pyridine H-5
~5.5 - 5.8	s (br)	2H	Amino N-H ₂

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), m (multiplet), and br (broad).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~165 - 167	C=O (Amide)
~148 - 150	Pyridine C-2
~145 - 147	Pyridine C-6
~140 - 142	Pyridine C-3 (Amino-substituted)
~133 - 135	Benzamide C-1 (ipso)
~131 - 133	Benzamide C-4 (para)
~128 - 130	Benzamide C-2, C-6 (ortho)
~127 - 129	Benzamide C-3, C-5 (meta)
~125 - 127	Pyridine C-4 (Amide-substituted)
~110 - 112	Pyridine C-5



Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp	N-H stretch (asymmetric and symmetric, amino group)
3300 - 3200	Medium, Broad	N-H stretch (amide)
~1650	Strong	C=O stretch (Amide I)
~1600	Medium	N-H bend (amino)
1580 - 1520	Medium	C=C stretch (aromatic rings), N-H bend (Amide II)
1300 - 1200	Medium	C-N stretch (aryl amine and amide)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	lon
213.09	[M+H]+ (Monoisotopic)
235.07	[M+Na] ⁺
121.05	[C7H5O]+ (Benzoyl cation)
93.05	[C₅H₅N₂] ⁺ (Aminopyridinyl fragment)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like **N-(3-aminopyridin-4-yl)benzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.



- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Record the IR spectrum of the sample. Typically, 16-32 scans are coadded to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

 Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).



- Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.
- Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
- Mass Analysis: Acquire the mass spectrum in the desired mass range. For high-resolution
 mass spectrometry (HRMS), use an orbitrap or time-of-flight (TOF) analyzer to obtain
 accurate mass measurements.
- Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]+) and analyze the fragmentation pattern to gain structural information.

Visualizations Spectroscopic Characterization Workflow



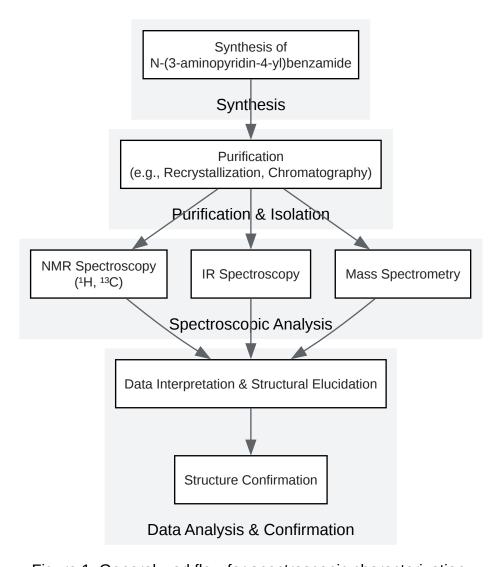


Figure 1: General workflow for spectroscopic characterization.



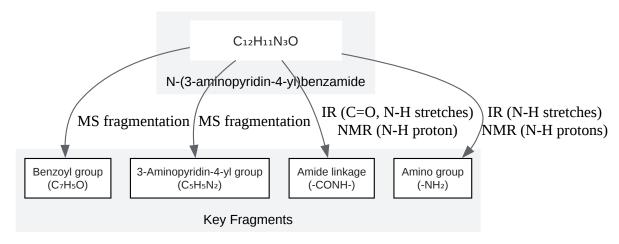


Figure 2: Key structural fragments for spectroscopic analysis.

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